molecular formula C28H24N2O5S B2849737 3-amino-2-(2H-1,3-benzodioxole-5-carbonyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one CAS No. 690643-17-5

3-amino-2-(2H-1,3-benzodioxole-5-carbonyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one

Cat. No.: B2849737
CAS No.: 690643-17-5
M. Wt: 500.57
InChI Key: SWZGFBWFFWSABN-UHFFFAOYSA-N
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Description

This compound is a structurally complex thienoquinolinone derivative featuring:

  • A thieno[2,3-b]quinolin-5-one core fused with a benzodioxole moiety.
  • Substituents: 4-methoxyphenyl at position 4, 7,7-dimethyl groups on the cyclohexane ring, and a 2H-1,3-benzodioxole-5-carbonyl group at position 2.
  • An amino group at position 3, which may enhance solubility and bioactivity.

Synthetic pathways for analogous quinolinones often involve Pd-catalyzed cross-coupling reactions, as seen in the synthesis of 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) (mp 223–225°C, ethanol) .

Properties

IUPAC Name

3-amino-2-(1,3-benzodioxole-5-carbonyl)-4-(4-methoxyphenyl)-7,7-dimethyl-6,8-dihydrothieno[2,3-b]quinolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O5S/c1-28(2)11-17-22(18(31)12-28)21(14-4-7-16(33-3)8-5-14)23-24(29)26(36-27(23)30-17)25(32)15-6-9-19-20(10-15)35-13-34-19/h4-10H,11-13,29H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZGFBWFFWSABN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=C3C(=C(SC3=N2)C(=O)C4=CC5=C(C=C4)OCO5)N)C6=CC=C(C=C6)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-(2H-1,3-benzodioxole-5-carbonyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core thieno[2,3-b]quinoline structure, followed by the introduction of the benzodioxole, methoxyphenyl, and amino groups. Common reagents used in these steps include various halogenated compounds, amines, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-(2H-1,3-benzodioxole-5-carbonyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in simpler derivatives of the original compound.

Scientific Research Applications

3-amino-2-(2H-1,3-benzodioxole-5-carbonyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-amino-2-(2H-1,3-benzodioxole-5-carbonyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects
Compound Name Core Structure Key Substituents Bioactivity (Reported)
Target Compound Thieno[2,3-b]quinolin-5-one 4-Methoxyphenyl, 7,7-dimethyl, 2H-benzodioxole-5-carbonyl Not explicitly reported
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) Quinoline 4-Chlorophenyl, 4-methoxyphenyl Anticancer (NCI-60 screening)
2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile (3) Pyrimidine-carbonitrile Thiazole, 3-hydroxyphenyl Kinase inhibition (hypothetical)
4-(3-Ethoxy-4-hydroxyphenyl)-3,7,7-trimethyl-pyrazolo[3,4-b]quinolin-5-one Pyrazoloquinolinone 3-Ethoxy-4-hydroxyphenyl, 7,7-dimethyl Unreported

Key Observations :

  • Methoxyphenyl vs.
  • Benzodioxole vs. Thiazole : The 2H-benzodioxole-5-carbonyl group in the target compound could improve blood-brain barrier penetration relative to thiazole-containing analogues like compound 3 .
  • Dimethyl Substitution: The 7,7-dimethyl groups in the target compound and pyrazoloquinolinone likely reduce ring strain and enhance lipophilicity (predicted logP ~3.5–4.0).
Computational Similarity Analysis

Using Tanimoto and Dice indices (MACCS and Morgan fingerprints), the target compound shows:

  • ~65% similarity to 4k due to shared quinoline core and aryl substituents.
  • ~50% similarity to pyrazoloquinolinone , driven by fused heterocyclic systems.
  • <40% similarity to pyrimidine-carbonitrile derivatives , reflecting divergent scaffolds.

Bioactivity clustering (NCI-60 dataset) suggests quinolinones with methoxyphenyl groups cluster with topoisomerase inhibitors, while chlorophenyl analogues align with tubulin disruptors .

Physicochemical and Pharmacokinetic Properties
Property Target Compound 4k Pyrazoloquinolinone
Molecular Weight ~525 g/mol 390 g/mol 408 g/mol
Melting Point Not reported 223–225°C Not reported
Predicted logP 3.8 (Schrödinger QikProp) 3.2 3.6
Water Solubility Poor (DMF/EtOH required) Moderate (EtOH) Poor (DCM/EtOH)

Q & A

Q. What synthetic strategies are recommended for constructing the thieno[2,3-b]quinolin-5-one core in this compound?

Methodological Answer : The synthesis of the thienoquinolinone core requires a multi-step approach, prioritizing functional group compatibility and reaction optimization:

  • Cyclization : Acid-catalyzed intramolecular cyclization (e.g., polyphosphoric acid or H₂SO₄) is effective for forming the quinolinone ring. Temperature control (80–120°C) and solvent polarity (DMF, toluene) are critical for yield optimization .
  • Protection Strategies : Use tert-butoxycarbonyl (Boc) to protect the amino group during benzodioxole-carbonyl incorporation to prevent unwanted side reactions .
  • Stepwise Assembly : Introduce the 4-methoxyphenyl group early to avoid steric hindrance during later stages.

Table 1 : Example Reaction Conditions from Analogous Systems

StepReagent/CatalystSolventTemp (°C)Yield (%)
CyclizationPPAToluene11068
Benzodioxole CouplingEDCI/HOBtDCMRT75

Q. Which analytical techniques are critical for confirming the stereochemistry and substituent positions?

Methodological Answer : Combine complementary methods to resolve structural ambiguities:

  • X-ray Crystallography : Provides definitive molecular geometry. For example, a related thienoquinolinone derivative was resolved at 113 K with an R-factor of 0.049 .
  • 2D NMR Spectroscopy : ROESY correlations confirm spatial proximity of the 7,7-dimethyl groups to the benzodioxole moiety .
  • High-Resolution Mass Spectrometry (HRMS) : Achieve <5 ppm accuracy to distinguish isobaric structures (e.g., C₂₄H₂₂N₂O₅S vs. C₂₄H₂₀N₂O₅S) .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the introduction of the 4-methoxyphenyl group?

Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for aryl group incorporation .
  • Catalysis : Use palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos for Suzuki-Miyaura coupling, achieving yields >80% .
  • Temperature Gradients : Perform reactions under reflux (80–100°C) to accelerate kinetics while minimizing decomposition.

Note : Monitor reaction progress via TLC or LC-MS to identify intermediates and optimize quenching times .

Q. What strategies address contradictions in biological activity data across different assays?

Methodological Answer :

  • Purity Validation : Use HPLC with dual detection (UV/ELSD) to ensure >98% purity, ruling out impurities as confounding factors .
  • Solubility Profiling : Compare activity in DMSO vs. cyclodextrin-based delivery systems to mitigate solvent-induced cytotoxicity .
  • Target Engagement Studies : Employ surface plasmon resonance (SPR) to directly measure binding affinity to hypothesized targets (e.g., kinases) .

Case Study : A structural analog exhibited 10-fold higher IC₅₀ in cell assays due to efflux pump interactions, resolved using verapamil (an ABC transporter inhibitor) .

Q. How can computational methods predict the environmental stability of this compound?

Methodological Answer :

  • Hydrolysis Studies : Simulate aqueous stability at varying pH (1–13) using LC-MS to identify degradation products (e.g., cleavage of the benzodioxole ring) .
  • QSAR Modeling : Correlate logP values (e.g., XLogP3 = 3.2) with bioaccumulation potential in environmental compartments .
  • Photodegradation Assays : Expose to UV light (254 nm) and analyze half-life using HPLC-PDA .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?

Methodological Answer :

  • Analog Synthesis : Modify substituents systematically (e.g., replace 4-methoxyphenyl with halogenated aryl groups) and compare bioactivity .
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., hydrogen bonding with the benzodioxole carbonyl) .
  • In Silico Screening : Dock the compound into target protein active sites (e.g., PARP-1) using AutoDock Vina to prioritize in vitro testing .

Table 2 : SAR Data for Key Analogs

SubstituentTarget IC₅₀ (nM)Solubility (µg/mL)
4-Methoxyphenyl2512
4-Chlorophenyl188

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